3-(Benzyloxy)cyclobutanecarbonitrile
Description
3-(Benzyloxy)cyclobutanecarbonitrile (CAS: 1566444-05-0, MFCD28142405) is a cyclobutane derivative featuring a benzyloxy group at the 3-position and a nitrile group at the 1-position of the cyclobutane ring. Its molecular formula is C₁₂H₁₁NO, with a purity of 95% as reported in commercial catalogs . The compound’s strained cyclobutane ring and electron-withdrawing nitrile group make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. The benzyloxy group enhances solubility in organic solvents and provides a handle for further functionalization via hydrogenolysis or other deprotection strategies.
Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPBFHWOFVDCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclobutanecarbonitrile can be achieved through several methods. One common approach involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by cyclization to form the cyclobutane ring . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitrile group reduction can yield 3-(benzyloxy)cyclobutylamine.
Substitution: Various substituted cyclobutanecarbonitriles can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Benzyloxy)cyclobutanecarbonitrile is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals and biologically active molecules. It can be used in the synthesis of potential drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutanecarbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to modulation of specific biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3-(Benzyloxy)cyclobutanecarbonitrile with analogous benzyloxy-substituted cyclobutane derivatives and related heterocycles:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Purity | Key Features/Reactivity |
|---|---|---|---|---|---|
| This compound | 1566444-05-0 | C₁₂H₁₁NO | Benzyloxy, Nitrile | 95% | High reactivity in nucleophilic additions (nitrile); strained ring enables ring-opening |
| 3-(Benzyloxy)cyclobutanol | 100058-61-5 | C₁₁H₁₄O₂ | Benzyloxy, Alcohol | 95% | Alcohol group allows esterification or oxidation; lower strain due to hydroxyl group |
| 2-Benzyloxycyclobutanone | 206751-75-9 | C₁₁H₁₂O₂ | Benzyloxy, Ketone | 95% | Ketone enables condensation reactions; ring strain mitigated by carbonyl resonance |
| 3-(Benzyloxy)-6-chloropyridazine | 91063-19-3 | C₁₁H₁₀ClN₂O | Benzyloxy, Chloro, Pyridazine | 98% | Aromatic heterocycle enhances stability; chloro group supports cross-coupling chemistry |
| 1-(Benzyloxy)-3-chloropropane | 26420-79-1 | C₁₀H₁₃ClO | Benzyloxy, Chloro, Alkane | 96% | Linear alkane structure; chloro group facilitates SN2 substitutions |
Biological Activity
3-(Benzyloxy)cyclobutanecarbonitrile is a compound with significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article will explore its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane structure, which contributes to its biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.
The biological activity of this compound is primarily attributed to its role as an inhibitor of histone methyltransferases, particularly G9a and GLP. These enzymes are involved in the regulation of gene expression through histone modification, and their dysregulation has been implicated in various cancers and inflammatory diseases.
Key Mechanisms:
- Inhibition of Histone Methylation : The compound selectively inhibits G9a with over 1000-fold selectivity compared to other methyltransferases, leading to a decrease in H3K9me2 levels in cancer cells .
- Induction of Apoptosis : In vitro studies have shown that treatment with this compound can induce apoptosis in leukemia cell lines while exhibiting minimal cytotoxicity towards solid tumor cell lines .
- Impact on Cell Proliferation : The compound has demonstrated anti-proliferative effects, particularly in leukemia models, suggesting potential as a therapeutic agent for hematological malignancies .
Biological Activity Data
The following table summarizes key research findings related to the biological activity of this compound:
Case Studies
- Prostate Cancer Treatment : In a study involving PC3 cells, treatment with this compound resulted in a significant reduction in H3K9me2 levels, indicating effective inhibition of histone methylation and subsequent effects on gene expression related to cancer progression .
- Leukemia Models : The compound was tested against various leukemia cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation. These findings suggest its potential utility as part of combination therapies for leukemia .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound indicates that it undergoes metabolic transformations primarily through cytochrome P450 enzymes. Its stability under physiological conditions is favorable for therapeutic applications, although further studies are needed to fully understand its metabolic pathways and potential interactions with other drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
